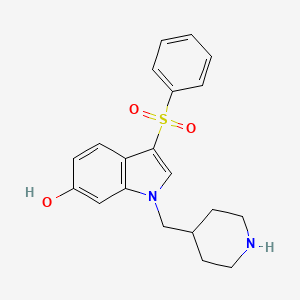![molecular formula C12H17N3 B12529767 N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with tert-butylbenzyl bromide or tert-butylbenzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques could be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amines, and N-oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzo[d]imidazol-2-amine: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
N-methyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the tert-butyl group, leading to variations in steric hindrance and electronic effects.
Uniqueness
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity, solubility, and interaction with biological targets. These structural features make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H17N3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
N-tert-butyl-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)14-11-13-9-7-5-6-8-10(9)15(11)4/h5-8H,1-4H3,(H,13,14) |
Clé InChI |
RBAUPCDTSZPCQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=NC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


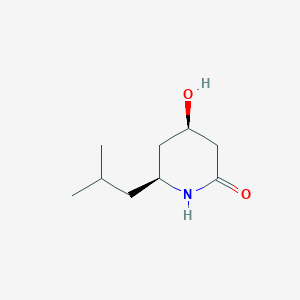

![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
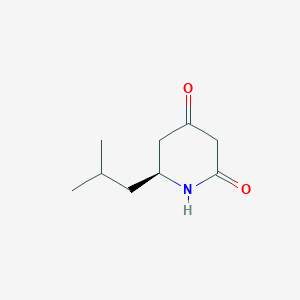
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)


![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
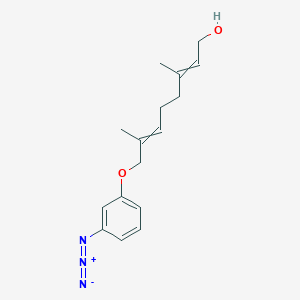
![2-[2-(2-Fluorophenoxy)phenyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B12529736.png)
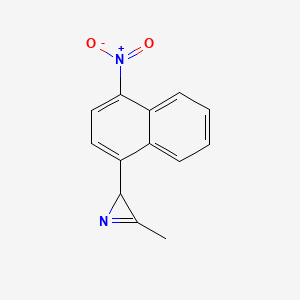

![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
